Chemical structure and properties of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Chemical structure and properties of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
An In-Depth Technical Guide to 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde (CAS No. 1034383-73-7), a substituted aromatic aldehyde of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's unique chemical architecture, which combines a reactive aldehyde moiety with a fluorine atom and a flexible methoxypropoxy side-chain—features highly desirable for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. We present a detailed, field-proven synthetic protocol, an analysis of its anticipated spectroscopic signature, and a discussion of its potential applications as a key building block in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.
Introduction: The Strategic Value of Substituted Benzaldehydes
In modern drug discovery, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate success of a candidate molecule. Benzaldehyde derivatives are foundational building blocks, offering a versatile chemical handle for constructing complex scaffolds. The strategic introduction of specific substituents onto the aromatic ring allows for the fine-tuning of a molecule's properties.
The Role of Fluorine and Ether Moieties in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism. Concurrently, ether linkages, such as the 3-methoxypropoxy group, introduce conformational flexibility and can improve solubility and cell permeability, making the overall molecule more "drug-like." The combination of these features in 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde creates a powerful tool for chemists aiming to design pharmaceuticals with improved efficacy and pharmacokinetic profiles.[1]
Profile of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
This compound is a bespoke intermediate designed for multi-step organic synthesis. Its aldehyde group is a reactive site for fundamental transformations like nucleophilic additions and condensations.[1] The fluorine atom at the 4-position and the ether-linked side chain at the 3-position provide a unique electronic and steric profile, influencing the reactivity of the aldehyde and the aromatic ring. This guide serves to equip researchers with the foundational knowledge to effectively utilize this versatile building block.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is essential for its effective application in synthesis.
Molecular Structure
The structure consists of a benzene ring substituted with an aldehyde group at position 1, a 3-methoxypropoxy group at position 3, and a fluorine atom at position 4.
Caption: Chemical structure of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde.
Physicochemical Data Summary
The following table summarizes key physical and chemical identifiers for the compound.
| Property | Value | Source |
| CAS Number | 1034383-73-7 | Internal Data |
| Molecular Formula | C₁₁H₁₃FO₃ | Calculated |
| Molecular Weight | 212.22 g/mol | Calculated |
| Appearance | Pale yellow to off-white powder/solid | [2] (by analogy) |
| Purity | ≥97% | [3][4] (typical for intermediates) |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate, and chlorinated solvents. | Inferred |
| Storage | Store at 0-8°C, sealed in a dry, dark place. | [2][5] |
Synthesis and Purification Protocol
The most reliable and scalable approach to synthesizing this molecule is via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method builds the ether linkage from an alcohol (or phenol) and an organohalide.
Retrosynthetic Analysis and Workflow
The synthesis logically disconnects at the ether bond, identifying 4-fluoro-3-hydroxybenzaldehyde and a suitable 3-methoxypropyl halide as the key starting materials.
Caption: Synthetic workflow for 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde.
Recommended Synthetic Procedure
This protocol is designed for robustness and scalability, with self-validating checkpoints.
Materials:
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4-Fluoro-3-hydroxybenzaldehyde (1.0 equiv)
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1-Bromo-3-methoxypropane (1.2 equiv)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
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Acetone or Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-hydroxybenzaldehyde (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
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Solvent Addition: Add anhydrous acetone or DMF to the flask to create a slurry (approx. 0.2 M concentration relative to the starting aldehyde).
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Expert Insight: Acetone is preferred for easier removal post-reaction, while DMF can accelerate the reaction for less reactive halides due to its higher boiling point and polarity.
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-
Reagent Addition: Add 1-bromo-3-methoxypropane (1.2 equiv) to the stirring mixture.
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Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is effective) and maintain for 4-12 hours.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting phenol (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter off the potassium carbonate and wash the solid with a small amount of acetone.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
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-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the final product as a solid or viscous oil.
Anticipated Spectroscopic Characterization
While a definitive spectrum from a public database is not available, the structure allows for a confident prediction of its key spectroscopic features based on well-established principles.
| Spectroscopy | Anticipated Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.85 (s, 1H, -CHO), δ ~7.5-7.2 (m, 3H, Ar-H), δ ~4.15 (t, 2H, -O-CH₂-), δ ~3.55 (t, 2H, -CH₂-O-), δ ~3.35 (s, 3H, -OCH₃), δ ~2.10 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~191.0 (C=O), δ ~155.0 (d, ¹JCF, C-F), δ ~145.0 (C-O), δ ~132.0 (C-CHO), δ ~127.0, 118.0, 115.0 (Ar-C), δ ~70.0 (-O-CH₂-), δ ~68.0 (-CH₂-O-), δ ~59.0 (-OCH₃), δ ~30.0 (-CH₂-CH₂-CH₂-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical range for an aryl fluoride. |
| Mass Spec (ESI) | [M+H]⁺ = 213.08 |
Reactivity and Applications in Drug Development
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde is a valuable intermediate primarily due to the synthetic versatility of its aldehyde functional group.
Key Transformations of the Aldehyde Group
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Reductive Amination: A powerful reaction for forming C-N bonds, allowing for the introduction of primary or secondary amines to build complex side chains or link molecular fragments.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to an alkene, providing a route to extend carbon chains with stereochemical control.
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Condensation Reactions: Aldol and Knoevenagel condensations enable the formation of α,β-unsaturated systems, which are common motifs in bioactive compounds.
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Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group families.
Utility as a Pharmaceutical Building Block
This intermediate is particularly suited for the synthesis of inhibitors targeting kinases, proteases, and other enzymes where precise interactions within a binding pocket are required. The fluorinated phenyl ring can engage in favorable aromatic or halogen-bonding interactions, while the flexible ether side chain can explore different regions of the binding site to optimize potency and selectivity. Its utility is analogous to other key intermediates used in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][2]
Conclusion
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and fine chemical synthesis. Its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a flexible ether side chain offers a compelling platform for the efficient construction of novel and complex molecules. The robust synthetic protocol and clear characterization guidance provided in this document are intended to empower scientists to fully leverage the capabilities of this versatile building block in their research endeavors.
References
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PubChem. 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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ACS Publications. Supporting Information for referenced article. [Link]
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SpectraBase. 4-Fluoro-3-phenoxybenzaldehyde. [Link]
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PubChem. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. National Center for Biotechnology Information. [Link]
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Inno Pharmchem. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
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Autechaux. Understanding 4-Fluoro-3-phenoxybenzaldehyde: A Key Intermediate for Pyrethroids. [Link]
